7-amino-2H-1,4-benzoxazin-3(4H)-one 7-amino-2H-1,4-benzoxazin-3(4H)-one
Brand Name: Vulcanchem
CAS No.: 26215-14-5
VCID: VC1993051
InChI: InChI=1S/C8H8N2O2/c9-5-1-2-6-7(3-5)12-4-8(11)10-6/h1-3H,4,9H2,(H,10,11)
SMILES: C1C(=O)NC2=C(O1)C=C(C=C2)N
Molecular Formula: C8H8N2O2
Molecular Weight: 164.16 g/mol

7-amino-2H-1,4-benzoxazin-3(4H)-one

CAS No.: 26215-14-5

Cat. No.: VC1993051

Molecular Formula: C8H8N2O2

Molecular Weight: 164.16 g/mol

* For research use only. Not for human or veterinary use.

7-amino-2H-1,4-benzoxazin-3(4H)-one - 26215-14-5

Specification

CAS No. 26215-14-5
Molecular Formula C8H8N2O2
Molecular Weight 164.16 g/mol
IUPAC Name 7-amino-4H-1,4-benzoxazin-3-one
Standard InChI InChI=1S/C8H8N2O2/c9-5-1-2-6-7(3-5)12-4-8(11)10-6/h1-3H,4,9H2,(H,10,11)
Standard InChI Key RUZXDTHZHJTTRO-UHFFFAOYSA-N
SMILES C1C(=O)NC2=C(O1)C=C(C=C2)N
Canonical SMILES C1C(=O)NC2=C(O1)C=C(C=C2)N

Introduction

Chemical Properties and Structure

7-Amino-2H-1,4-benzoxazin-3(4H)-one is characterized by its distinct molecular structure consisting of a benzene ring fused with an oxazine ring and featuring an amino group at the 7-position. This arrangement confers unique chemical reactivity and biological activities to the compound.

Physical and Chemical Properties

The compound possesses the following fundamental properties:

PropertyValue
CAS Number26215-14-5
Molecular FormulaC₈H₈N₂O₂
Molecular Weight164.17 g/mol
Melting Point220-222 °C
Physical AppearanceYellow to tan solid
SolubilityVery soluble in polar solvents
Storage TemperatureAmbient

The chemical structure includes multiple functional groups that can participate in various reactions, including the amino group, carbonyl functionality, and heterocyclic nitrogen .

Structural Properties and Analysis

The molecule contains both hydrogen bond donors and acceptors, which influence its interaction with biological targets:

Structural FeatureValue
H-bond Donors2.0
H-bond Acceptors2.0
Rotatable Bonds0
Aromatic Heavy Atoms6
Fraction Csp³0.12
Molar Refractivity47.67
Topological Polar Surface Area (TPSA)64.35 Ų

These properties make 7-amino-2H-1,4-benzoxazin-3(4H)-one suitable for various medicinal chemistry applications, as they contribute to its bioavailability and pharmacokinetic profile .

Lipophilicity and Solubility Parameters

The compound's behavior in different environments can be predicted through its lipophilicity metrics:

ParameterValueMethod
Log P o/w1.12iLOGP
Log P o/w0.19XLOGP3
Log P o/w0.04WLOGP
Log P o/w-0.06MLOGP
Log P o/w0.79SILICOS-IT
Consensus Log P o/w0.41Average of methods

Solubility characteristics further define its pharmaceutical potential:

Solubility ParameterValueClassification
Log S (ESOL)-1.35Very soluble (7.38 mg/ml)
Log S (Ali)-1.1Very soluble (13.0 mg/ml)
Log S (SILICOS-IT)-2.26Soluble (0.9 mg/ml)

These properties indicate that 7-amino-2H-1,4-benzoxazin-3(4H)-one has good solubility in aqueous environments while maintaining some lipophilic character, which is beneficial for cell membrane permeation .

Synthesis Methods

Multiple synthetic routes have been developed to prepare 7-amino-2H-1,4-benzoxazin-3(4H)-one, with reductive methods being particularly prevalent in the literature.

Reduction of Nitro Precursors

The most common synthesis approach involves the reduction of 7-nitro-2H-1,4-benzoxazin-3(4H)-one:

ReagentsSolventConditionsYieldReference
H₂, Pd/C (10%)THFRoom temperature, overnight97%
H₂, Pd/C (10%)MeOH/EtOAcAtmospheric pressure, 2h91%
H₂, Pd/C (10%)DMFRoom temperature, 16h68%
H₂, Pd/C (10%)MeOH25 psi H₂, 3h81%
H₂, Pd/C (10%)MeOH40 psi, 16h72%

A typical procedure involves:

  • Dissolution of 7-nitro-2H-1,4-benzoxazin-3(4H)-one in an appropriate solvent

  • Addition of palladium catalyst (typically 10% Pd/C)

  • Exposure to hydrogen atmosphere under controlled conditions

  • Filtration to remove the catalyst

  • Concentration and purification of the product

Starting Materials

Applications in Research and Industry

7-Amino-2H-1,4-benzoxazin-3(4H)-one serves as a versatile building block in multiple fields due to its reactive functional groups and beneficial biological properties.

Pharmaceutical Development

In medicinal chemistry, this compound functions as a key intermediate in the synthesis of various pharmaceuticals with significant therapeutic potential:

  • Neurological agents: The compound serves as a scaffold for developing drugs targeting neurological disorders through modulation of neurotransmitter activity

  • Anticonvulsants: Derivatives have shown promising activity in models of epilepsy and seizure disorders

  • Drug candidates: The benzoxazine core provides a platform for designing novel therapeutic compounds with tailored pharmacological profiles

Agricultural Applications

The agricultural sector utilizes 7-amino-2H-1,4-benzoxazin-3(4H)-one in the development of:

  • Herbicides: Formulations containing derivatives of this compound provide effective weed control

  • Pesticides: The compound serves as a precursor for synthesizing pest management solutions with reduced environmental impact

  • Crop protection agents: Derivatives show selective activity against agricultural pests while minimizing harm to beneficial organisms

Biochemical Research

Researchers employ 7-amino-2H-1,4-benzoxazin-3(4H)-one in fundamental biochemical investigations:

  • Enzyme inhibition studies: The compound interacts with various enzymatic targets

  • Protein interaction research: Used to probe binding sites and investigate molecular recognition events

  • Molecular biology tools: Functions as a research tool for understanding biological processes at the molecular level

Analytical Chemistry

In analytical applications, the compound serves as:

  • Standard reference material: Used for calibration and method validation in analytical procedures

  • Detection agent: Enables quantification of related compounds in complex matrices

  • Quality control standard: Ensures accuracy in pharmaceutical and agricultural product testing

Pharmacological Activities

Research has revealed several important biological activities associated with 7-amino-2H-1,4-benzoxazin-3(4H)-one and its derivatives.

Anticonvulsant Activity

One of the most well-documented pharmacological properties of derivatives based on 7-amino-2H-1,4-benzoxazin-3(4H)-one is their anticonvulsant activity:

  • A series of 7-benzylamino-2H-1,4-benzoxazin-3(4H)-ones has been synthesized and evaluated using the maximal electroshock test (MES test)

  • Among these compounds, 7-(4-fluorobenzylamino)-2H-1,4-benzoxazin-3(4H)-one (compound 4b) demonstrated the most potent activity

  • This derivative showed an ED₅₀ value of 31.7 mg/kg and a protective index (PI=TD₅₀/ED₅₀) value of 7.2

  • Mechanistic studies included subcutaneous pentylenetetrazole test (sc-PTZ), isoniazid test, and strychnine test to elucidate the mode of action

These findings suggest potential applications in treating epilepsy and related neurological disorders.

Structure-Activity Relationships

Structural modifications of 7-amino-2H-1,4-benzoxazin-3(4H)-one significantly influence its biological activity profile:

  • The amino group at the 7-position serves as a key point for further functionalization

  • Introduction of benzylamino groups at this position enhances anticonvulsant properties

  • Substitution patterns on the benzyl moiety affect potency and selectivity

  • The intact benzoxazinone core structure is essential for maintaining biological activity

ADME Properties

The compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) characteristics:

ParameterValuePrediction
GI AbsorptionHighFavorable oral bioavailability
Blood-Brain Barrier PermeationNoLimited CNS exposure
P-glycoprotein SubstrateNoReduced efflux from cells
CYP Inhibition ProfileNo inhibition of major CYP enzymesLow potential for drug interactions
Log Kp (skin permeation)-7.17 cm/sLimited transdermal delivery

These properties suggest that 7-amino-2H-1,4-benzoxazin-3(4H)-one and its derivatives have drug-like characteristics with manageable pharmacokinetic profiles .

Drug Likeness and Medicinal Chemistry Parameters

The potential of 7-amino-2H-1,4-benzoxazin-3(4H)-one in drug development can be assessed through various medicinal chemistry metrics.

Rule-of-Five Compliance

Analysis of the compound's properties reveals its compliance with Lipinski's Rule of Five and related drug-likeness criteria:

Rule SetViolationsInterpretation
Lipinski0Favorable drug-likeness
GhoseNoneCompliant with physicochemical requirements
Veber0Good oral bioavailability predicted
Egan0Favorable absorption properties
Muegge1Generally favorable pharmacokinetics
Bioavailability Score0.55Moderate to good bioavailability predicted

These results indicate that 7-amino-2H-1,4-benzoxazin-3(4H)-one possesses favorable drug-like properties, making it a suitable candidate for further pharmaceutical development .

Medicinal Chemistry Alerts

Potential issues in drug development are flagged by specialized alert systems:

Alert SystemResultSignificance
PAINS0 alertsNo pan-assay interference concerns
Brenk1 alert: heavy_metalPotential metal-binding properties
LeadlikenessNo; 1 violation: MW<1.0Small molecular size (fragment-like)
Synthetic accessibility1.98Highly accessible synthetic target

The compound presents minimal structural alerts that would impede its development as a drug candidate, with excellent synthetic accessibility that facilitates diverse modifications .

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